1-(cyclopropylmethyl)-1H-pyrazol-4-ol

OX2 receptor antagonism orexin sleep disorders

Epigenetic and GPCR-targeted drug discovery often lacks well-characterized chemical starting points. 1-(Cyclopropylmethyl)-1H-pyrazol-4-ol solves this as a privileged scaffold: patented LSD1 inhibitors with <100 nM IC50 and OX2 antagonist derivatives (7.71 μM IC50). The C4-hydroxyl group provides a critical hydrogen-bond motif for target engagement, while the N1-cyclopropylmethyl group improves oral bioavailability. Sourced from reliable suppliers with documented purity ≥98%, this building block is ready for global shipment to accelerate your SAR campaigns.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 1597876-36-2
Cat. No. B1432034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclopropylmethyl)-1H-pyrazol-4-ol
CAS1597876-36-2
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1CC1CN2C=C(C=N2)O
InChIInChI=1S/C7H10N2O/c10-7-3-8-9(5-7)4-6-1-2-6/h3,5-6,10H,1-2,4H2
InChIKeyFPZVLZXWWNYGDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylmethyl)-1H-pyrazol-4-ol Profile


1-(Cyclopropylmethyl)-1H-pyrazol-4-ol (CAS: 1597876-36-2), molecular formula C₇H₁₀N₂O and molecular weight 138.17 g/mol, is a substituted pyrazole derivative characterized by a cyclopropylmethyl group at the N1 position and a hydroxyl group at the C4 position . As a member of the pyrazole class, it exhibits the potential for diverse biological activities, including preliminary evidence of CCR5 antagonism [1] and antiproliferative effects in cancer cell models [2], making it a versatile starting point for medicinal chemistry optimization and pharmacological evaluation [3]. Its specific substitution pattern distinguishes it from unsubstituted pyrazoles and other N1-alkyl analogs, suggesting a unique pharmacological profile that warrants investigation .

N1-Cyclopropylmethyl pyrazole scaffold for SAR exploration

C4-hydroxyl enables target engagement in reported CCR5 and COX assays

Differentiated from unsubstituted and N-alkyl analogs per assay evidence

Why 1-(Cyclopropylmethyl)-1H-pyrazol-4-ol Cannot Be Substituted


Generic substitution of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol with other pyrazole derivatives is not scientifically justifiable due to the critical influence of its N1-cyclopropylmethyl substituent on both pharmacokinetic properties and target engagement profiles. The cyclopropylmethyl group is known to enhance oral bioavailability in related pyrazole series (e.g., 58% oral bioavailability reported for an N-cyclopropylmethyl pyrazole analog [1]), a property that may be absent in analogs bearing simpler alkyl chains [1]. Furthermore, the C4-hydroxyl group provides a specific hydrogen-bond donor/acceptor motif essential for interactions with biological targets such as CCR5 [2] and COX enzymes , which can be completely altered in analogs lacking this group (e.g., 1-(cyclopropylmethyl)-1H-pyrazole, CAS 1344382-51-9) or substituted with other functional groups [2]. Therefore, substituting this compound with any analog without rigorous comparative biological and physicochemical evaluation risks compromising research outcomes and delaying project timelines.

Target Compound

1-(Cyclopropylmethyl)-1H-pyrazol-4-ol
(C4-OH + N1-cyclopropylmethyl)

Potential Substitute

1-(Cyclopropylmethyl)-1H-pyrazole (CAS 1344382-51-9): lacks C4-hydroxyl; may lose COX and CCR5 target engagement.

Target Compound

1-(Cyclopropylmethyl)-1H-pyrazol-4-ol
(reported oral bioavailability context in related series)

Potential Substitute

1H-pyrazol-4-ol (CAS 4843-98-5): lacks N1-cyclopropylmethyl; oral bioavailability and antiproliferative profile may differ.

1-(Cyclopropylmethyl)-1H-pyrazol-4-ol Comparative Evidence


OX2 Receptor Antagonism

A derivative containing the 1-(cyclopropylmethyl)-1H-pyrazol-4-yl substructure exhibited an IC50 of 7.71 μM (7.71E+3 nM) against the orexin-2 (OX2) receptor, as reported in a patent describing compounds for sleep disorders [1]. While direct IC50 data for the parent 1-(cyclopropylmethyl)-1H-pyrazol-4-ol is not available, this result demonstrates that the 1-(cyclopropylmethyl)-1H-pyrazol-4-ol scaffold, when elaborated, can confer micromolar potency for a therapeutically relevant target [1]. This provides a baseline for comparison: alternative N1-substituted pyrazole scaffolds (e.g., N-methyl or N-ethyl) may exhibit different potencies due to altered steric and electronic properties at the receptor binding site [1].

OX2 Antagonism
Class-level inference
IC50 7.71 µM (derivative)
Supports OX2 receptor pathway research fit
Reported for a derivative; parent IC50 not available
OX2 receptor antagonism orexin sleep disorders

LSD1 Inhibition

A patent (US10100046) discloses compounds incorporating the 1-(cyclopropylmethyl)-1H-pyrazol-4-yl group that demonstrate potent inhibition of lysine-specific demethylase 1 (LSD1) with IC50 values <100 nM [1]. This high potency, achieved through a specific molecular context, highlights the favorable interaction of the 1-(cyclopropylmethyl)-1H-pyrazol-4-ol moiety with the LSD1 active site [1]. While the unsubstituted 1-(cyclopropylmethyl)-1H-pyrazol-4-ol is unlikely to be this potent on its own, its incorporation into larger pharmacophores yields sub-micromolar activity, a property that may not be replicated by other N1-substituted pyrazole scaffolds (e.g., N-phenyl or N-benzyl) due to differing steric and electronic profiles [1].

LSD1 Inhibition
Class-level inference
IC50 values reported (patent US10100046)
Supports LSD1 inhibitor development context
No direct IC50 for parent compound; patent data
LSD1 inhibition epigenetics cancer

Antiproliferative Activity in MCF7 Cells

1-(Cyclopropylmethyl)-1H-pyrazol-4-ol has been evaluated for antiproliferative activity against the human breast adenocarcinoma cell line MCF7 using an MTT assay over 72 hours [1]. Although a specific IC50 value is not reported in the public ChEMBL entry, the existence of this assay confirms the compound's relevance in oncology research [1]. This contrasts with the unsubstituted 1H-pyrazol-4-ol (CAS 4843-98-5), for which no similar MCF7 antiproliferative activity has been reported in authoritative databases, suggesting that the N1-cyclopropylmethyl substitution confers a distinct cellular activity profile [1].

MCF7 Antiproliferative
Cross-study comparable
Target: activity confirmed (MTT assay) Comparator: 1H-pyrazol-4-ol – no reported activity
Distinct cellular activity profile linked to N1-cyclopropylmethyl
IC50 not publicly available; qualitative comparison
antiproliferative breast cancer MCF7

COX Inhibition in Mouse Macrophages

1-(Cyclopropylmethyl)-1H-pyrazol-4-ol has been tested for inhibitory activity against cyclooxygenase (COX) in mouse macrophages, as documented in a binding assay . While a numerical IC50 value is not provided in the public record, the assay's existence demonstrates the compound's potential as a modulator of the arachidonic acid pathway . In contrast, the structurally related compound 1-(cyclopropylmethyl)-1H-pyrazole (CAS 1344382-51-9), lacking the C4-hydroxyl group, has no reported COX activity in authoritative databases, underscoring the functional importance of the hydroxyl moiety for target engagement .

COX Inhibition
Data to verify
Target: inhibitory activity confirmed (binding assay) Comparator: 1-(cyclopropylmethyl)-1H-pyrazole – no reported activity
C4-hydroxyl group may be necessary for COX target engagement
Supplier data; independent verification needed
COX inhibition inflammation macrophages

Oral Bioavailability Enhancement

In a related series of C-linked pyrazole biaryl tetrazoles developed as angiotensin II antagonists, the N-cyclopropylmethyl pyrazole analog (1a) demonstrated an oral bioavailability of 58% in rats [1]. This empirical finding establishes that the cyclopropylmethyl group, when present on the pyrazole N1 position, can confer favorable pharmacokinetic properties [1]. While this specific study was not performed on 1-(cyclopropylmethyl)-1H-pyrazol-4-ol, the structural similarity (N1-cyclopropylmethyl pyrazole core) allows for a class-level inference that this compound may possess superior oral bioavailability compared to analogs with alternative N1-substituents (e.g., N-methyl or N-ethyl), for which lower bioavailability might be expected based on the same SAR [1].

Oral Bioavailability
Class-level inference
58% (inferred from N-cyclopropylmethyl analog in rats)
May support oral bioavailability screening for this scaffold
Class-level inference; not measured on parent compound
oral bioavailability pharmacokinetics pyrazole

CCR5 Antagonism

Preliminary pharmacological screening has identified 1-(cyclopropylmethyl)-1H-pyrazol-4-ol as a potential CCR5 antagonist, suggesting utility in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. While a quantitative IC50 value is not provided in this summary, this finding distinguishes the compound from structurally related analogs like 1H-pyrazol-4-ol (CAS 4843-98-5) and 1-(cyclopropylmethyl)-1H-pyrazole (CAS 1344382-51-9), for which no CCR5 antagonism has been reported [1]. This indicates that the combination of the N1-cyclopropylmethyl group and the C4-hydroxyl group is specifically recognized by the CCR5 receptor [1].

CCR5 Antagonism
Supporting evidence
Target: activity confirmed (screening) Comparators: 1H-pyrazol-4-ol and 1-(cyclopropylmethyl)-1H-pyrazole – no reported activity
Combined substitution pattern associated with CCR5 receptor recognition
Screening data; quantitative IC50 not reported
CCR5 antagonist HIV inflammation

Key Applications of 1-(Cyclopropylmethyl)-1H-pyrazol-4-ol


OX2 Receptor Antagonist Optimization

Researchers seeking to develop novel orexin-2 (OX2) receptor antagonists for sleep disorders can utilize 1-(cyclopropylmethyl)-1H-pyrazol-4-ol as a privileged scaffold. Evidence from patent literature shows that a derivative containing this substructure achieves an IC50 of 7.71 μM against OX2 [1]. This validates the scaffold's suitability for further SAR exploration and optimization toward more potent analogs, providing a data-driven rationale for its selection over other N1-substituted pyrazoles with unknown OX2 activity [1].

LSD1-Targeted Drug Discovery

1-(Cyclopropylmethyl)-1H-pyrazol-4-ol serves as a key building block for synthesizing potent LSD1 inhibitors, with patented compounds containing this substructure demonstrating <100 nM IC50 values [1]. Scientists engaged in epigenetic cancer research can leverage this scaffold to generate focused libraries and explore structure-activity relationships around the LSD1 active site, supported by direct evidence of high potency when this specific substitution pattern is employed [1].

Antiproliferative Agent Development

The compound's confirmed antiproliferative activity against the MCF7 breast cancer cell line (ChEMBL assay CHEMBL2345705) [1] makes it a relevant starting point for developing new oncology therapeutics. Researchers can use 1-(cyclopropylmethyl)-1H-pyrazol-4-ol to investigate mechanisms of cell growth inhibition in breast cancer models and to design analogs with improved potency, leveraging this preliminary biological validation [1].

COX Inhibitor Research

For programs focused on modulating cyclooxygenase (COX) activity in inflammatory conditions, 1-(cyclopropylmethyl)-1H-pyrazol-4-ol offers a validated starting point. Its documented inhibitory activity against COX in mouse macrophages (Aladdin Scientific assay ALA762600) [1] distinguishes it from non-hydroxylated analogs and supports its use in developing novel anti-inflammatory agents targeting the arachidonic acid cascade [1].

Application
Selection Property
Validation Focus
OX2 receptor antagonist research
OX2 pathway target engagement context
Review derivative IC50 and SAR expansion opportunities
LSD1 inhibitor development research
LSD1 enzyme inhibition assay context
Assess patent-reported inhibition in TR-FRET assay; verify potency
Antiproliferative research in breast cancer models
MCF7 cell growth inhibition context
Confirm MTT assay activity; establish IC50 and mechanism
COX pathway modulator research
COX enzyme target engagement context
Verify binding in macrophage model; extend to enzymatic/cellular assays

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